molecular formula C23H22N2O4 B11213048 7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11213048
M. Wt: 390.4 g/mol
InChI Key: RWFBLRXAVJDUKE-UHFFFAOYSA-N
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Description

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Cyclization to form the benzoxazine ring: The intermediate pyrazole is then subjected to cyclization with an ortho-hydroxybenzaldehyde derivative in the presence of a suitable catalyst.

    Introduction of the furan and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate furan and methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-c][1,3]benzoxazine core with ethoxy, furan, and methoxyphenyl groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O4/c1-3-27-21-10-5-9-17-19-14-18(20-11-6-12-28-20)24-25(19)23(29-22(17)21)15-7-4-8-16(13-15)26-2/h4-13,19,23H,3,14H2,1-2H3

InChI Key

RWFBLRXAVJDUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

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